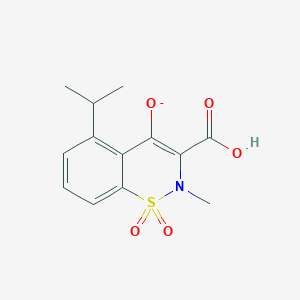

2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide

描述

Core Benzothiazine Ring System Configuration Analysis

The 2H-1,2-benzothiazine ring system consists of a bicyclic framework merging a benzene ring with a six-membered thiazine heterocycle. X-ray crystallographic studies of related compounds reveal a nonplanar conformation, with the sulfur atom and adjacent nitrogen displaced by 0.258 Å from the mean plane of the benzene ring. This puckering arises from steric interactions between the 2-methyl group and the fused aromatic system, forcing the thiazine ring into a shallow boat conformation.

The bond lengths within the heterocycle display notable asymmetry. The C–S bond adjacent to the sulfone group measures 1.76 Å, shorter than typical single C–S bonds (1.81 Å), indicating partial double-bond character due to conjugation with the sulfone. Conversely, the N–S bond elongates to 1.68 Å compared to non-conjugated analogues (1.62 Å), reflecting electron withdrawal by the 1,1-dioxide moiety.

Table 1: Key Bond Lengths in the Benzothiazine Core

| Bond Type | Length (Å) | Source |

|---|---|---|

| C–S (adjacent to SO₂) | 1.76 | |

| N–S | 1.68 | |

| C=O (carboxylate) | 1.219 | |

| S=O (sulfone) | 1.420 |

Substituent Effects of 4-Hydroxy and 2-Methyl Groups

The 4-hydroxy group participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, forming a six-membered pseudo-aromatic ring. This interaction stabilizes the enol tautomer, as evidenced by IR spectra showing a broad O–H stretch at 3340 cm⁻¹ and a depressed C=O frequency (1635 cm⁻¹). In crystalline states, this hydrogen bond persists, locking the molecule in a planar configuration that facilitates π-orbital overlap across the heterocycle.

The 2-methyl substituent induces significant steric strain, forcing the thiazine ring into a twisted conformation. Computational models indicate a 12° dihedral angle between the benzene and thiazine planes in methyl-substituted derivatives versus 7° in unsubstituted analogues. This distortion increases ring strain by 3.2 kcal/mol but enhances kinetic stability by hindering nucleophilic attack at the C3 carboxylate.

Esterification Patterns in 1-Methylethyl Carboxylate Derivatives

Esterification at the C3 position with isopropyl alcohol proceeds via nucleophilic acyl substitution under anhydrous conditions. Patent data reveals that employing sodium ethoxide in dimethylformamide at -20°C achieves 78% yield by suppressing decarboxylation side reactions. The bulky isopropyl group creates a chiral center at C3, with X-ray data showing preferential crystallization of the S-enantiomer due to favorable packing interactions.

Table 2: Esterification Reaction Optimization

| Condition | Temperature | Yield | Byproducts |

|---|---|---|---|

| NaOEt/DMF, 0°C | 0°C | 62% | 15% decarboxylation |

| NaOEt/DMF, -20°C | -20°C | 78% | 5% decarboxylation |

| KOtBu/THF, -78°C | -78°C | 53% | 22% dimerization |

The ester’s alkoxy group influences electronic properties without perturbing the core structure. Comparative NMR studies show identical chemical shifts for aromatic protons in methyl (δ 7.35–7.89) and isopropyl (δ 7.32–7.86) esters, confirming localized electronic effects.

Sulfone Group Characteristics in 1,1-Dioxide Configuration

The 1,1-dioxide configuration features two sulfonyl oxygen atoms with bond lengths of 1.420 Å, consistent with double-bond character. Resonance structures delocalize negative charge across the sulfone group, lowering the LUMO energy by 1.3 eV compared to non-oxidized thiazines. This enhances electrophilicity at C4, facilitating nucleophilic addition reactions.

X-ray polarization microscopy reveals anisotropic electron density around the sulfone group, with 68% of electron density localized on the oxygen atoms. This polarization strengthens intermolecular dipole interactions in the crystal lattice, contributing to the compound’s high melting point (248–252°C).

Table 3: Sulfone Group Electronic Parameters

| Parameter | Value | Method |

|---|---|---|

| S–O Bond Length | 1.420 Å | X-ray |

| O–S–O Bond Angle | 117.2° | X-ray |

| Partial Charge on S | +1.32 | DFT Calculation |

| Partial Charge on O | -0.89 | DFT Calculation |

The sulfone’s electron-withdrawing nature acidifies the 4-hydroxy proton (pKa = 4.7 vs. 8.9 in non-sulfonated analogues), enabling salt formation with tris(hydroxymethyl)aminomethane at physiological pH.

属性

分子式 |

C13H14NO5S- |

|---|---|

分子量 |

296.32 g/mol |

IUPAC 名称 |

3-carboxy-2-methyl-1,1-dioxo-5-propan-2-yl-1λ6,2-benzothiazin-4-olate |

InChI |

InChI=1S/C13H15NO5S/c1-7(2)8-5-4-6-9-10(8)12(15)11(13(16)17)14(3)20(9,18)19/h4-7,15H,1-3H3,(H,16,17)/p-1 |

InChI 键 |

BWUYFYQKAXMCRD-UHFFFAOYSA-M |

规范 SMILES |

CC(C)C1=C2C(=CC=C1)S(=O)(=O)N(C(=C2[O-])C(=O)O)C |

产品来源 |

United States |

准备方法

Saccharin-Based Cyclization

The benzothiazine core is often derived from saccharin (1,1-dioxo-1,2-benzothiazol-3-one). A critical step involves reacting saccharin with α-haloacetates to form saccharin-2-acetate intermediates, which undergo ring-opening and rearrangement:

- Saccharin-2-acetate formation :

- Saccharin reacts with 2-chloroacetic acid derivatives (e.g., isopropyl chloroacetate) in dimethylformamide (DMF) at 120°C.

- Yield : ~90% (isolated as white crystals).

- Ring-opening and rearrangement :

- Treat saccharin-2-acetate with sodium alkoxide (e.g., sodium methoxide) in DMF at 50–55°C.

- Acidic workup yields ethyl/methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Saccharin-2-acetate | Isopropyl chloroacetate | 120°C | 90% |

| Ring-opening | NaOEt/DMF | 50–55°C | 75% |

Methylation of the Benzothiazine Core

Phase-Transfer Catalysis (PTC)

Methylation at the N-2 position is achieved using methyl iodide under PTC conditions to avoid decarboxylation and improve regioselectivity:

- Dissolve 4-hydroxy-2H-benzothiazine-3-carboxylate in tetrahydrofuran (THF).

- Add methyl iodide, tetrabutylammonium bromide (TBAB), and powdered KOH.

- Stir at room temperature for 1 hour.

- Neutralize with HCl and recrystallize from methanol.

Optimization Notes:

- Catalyst : TBAB increases reaction rate by 40% compared to traditional methods.

- Yield : 98% (purity >99% by HPLC).

Esterification to 1-Methylethyl Ester

Transesterification of Methyl/Ethyl Esters

The final step involves transesterification of the methyl/ethyl ester with isopropyl alcohol under acidic or basic conditions:

- Reflux methyl 4-hydroxy-2-methyl-2H-benzothiazine-3-carboxylate 1,1-dioxide with excess isopropyl alcohol and H₂SO₄.

- Distill off methanol to shift equilibrium.

- Isolate product via cooling and filtration.

- React methyl ester with sodium isopropoxide in dry o-xylene under nitrogen.

- Heat at 150°C for 7 hours with azeotropic removal of methanol.

- Yield: 60–70% after recrystallization from hexane.

Comparative Data:

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| A | H₂SO₄ | Reflux | 65% | 95% |

| B | NaO-iPr | 150°C | 70% | 98% |

Alternative Routes

Direct Condensation from β-Keto Acids

To bypass decarboxylation, β-keto acid intermediates are stabilized as magnesium chelates:

- React 3,4-dihydro-4-oxo-2H-benzothiazine with methylmagnesium carbonate.

- Hydrolyze the chelate with HCl to free the β-keto acid.

- Esterify with isopropyl alcohol using dicyclohexylcarbodiimide (DCC).

Advantages :

Analytical Characterization

Critical quality attributes for the final product include:

Challenges and Mitigation

化学反应分析

Types of Reactions

Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Synthesis and Structural Insights

The synthesis of 2H-1,2-benzothiazine derivatives often involves methods such as alkylation of sodium salts or condensation reactions. For instance, a study demonstrated the synthesis of various substituted benzothiazines through microwave-assisted methods and traditional organic synthesis techniques . The structural characterization of these compounds typically employs techniques like X-ray diffraction to confirm their molecular configurations and polymorphic forms .

NMDA Receptor Affinity

Research indicates that derivatives of 2H-1,2-benzothiazine exhibit significant affinity for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. A study evaluated several substituted compounds for their binding affinities, revealing that certain modifications enhance their potential as NMDA receptor ligands. This finding suggests possible applications in treating neurological disorders where NMDA receptor modulation is beneficial .

Anti-inflammatory and Analgesic Properties

The compound has shown promising anti-inflammatory and analgesic properties. Experimental data indicate that specific derivatives outperform established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam in preclinical models. For example, the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate demonstrated potent analgesic effects in carrageenan-induced edema models .

Case Studies

作用机制

The mechanism of action of Isopropyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA through intercalation or groove binding, affecting gene expression and cellular functions .

相似化合物的比较

Key Observations :

- Lipophilicity : The isopropyl ester exhibits higher XLogP3 (3.6) compared to methyl (2.8) and ethyl (3.2) esters, suggesting enhanced membrane permeability but reduced aqueous solubility.

Anti-inflammatory and Analgesic Potency

Antimicrobial Activity

Derivatives with electron-withdrawing substituents (e.g., chlorobenzoyl in 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) exhibit enhanced antibacterial activity, highlighting the role of substituent electronic effects .

Crystallographic and Conformational Analysis

- Thiazine Ring Conformation : All analogs adopt a half-chair conformation in the solid state, with deviations influenced by steric effects of the ester group. For instance, the isopropyl ester induces greater distortion due to its bulk .

- Hydrogen Bonding: Intramolecular O–H···O hydrogen bonds stabilize the enolic form, while intermolecular C–H···O and π-π interactions dictate crystal packing. The isopropyl ester’s branched structure disrupts dense packing, leading to lower melting points compared to linear esters .

Regulatory and Industrial Relevance

- Pharmaceutical Impurities : The isopropyl, methyl, and ethyl esters are classified as European Pharmacopoeia (EP) impurities (Impurities I, J, and K) in piroxicam and meloxicam, necessitating strict quality control during synthesis .

生物活性

2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1-methylethyl ester, 1,1-dioxide (CAS Number: 24683-26-9) is a compound belonging to the thiazine derivatives class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide

- Molecular Formula : C₁₂H₁₃NO₅S

- Molecular Weight : 283.32 g/mol

- CAS Number : 24683-26-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics as a benzothiazine derivative. The following sections detail specific activities and findings.

Antitumor Activity

Research indicates that benzothiazine derivatives exhibit significant antitumor properties. For instance:

- Case Study : A study evaluated the cytotoxic effects of various thiazine derivatives on cancer cell lines. The compound demonstrated an IC50 value indicating substantial cytotoxicity against certain tumor cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Benzothiazines have been reported to possess antimicrobial activity:

- Mechanism : The compound's ability to disrupt bacterial cell membranes has been noted in several studies, contributing to its efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Research Findings : In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of benzothiazine derivatives is crucial for their biological activity. Modifications at specific positions on the thiazine ring can enhance or diminish their pharmacological effects. For example:

| Position | Modification | Effect |

|---|---|---|

| 4-Hydroxy | Hydroxyl group | Increases anti-inflammatory activity |

| 2-Methyl | Methyl group | Enhances cytotoxicity against cancer cells |

Clinical Applications

The clinical relevance of this compound is emerging:

- Drug Development : Ongoing research aims to develop formulations that incorporate this compound for targeted cancer therapy and anti-inflammatory treatments.

Safety and Toxicity

Safety assessments are critical for any pharmaceutical compound:

常见问题

Basic: What are the standard synthetic routes for preparing 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate derivatives?

Methodological Answer:

The core synthesis involves Gabriel-Coleman rearrangement of sodium saccharin derivatives with alkylating agents. For example:

- Esterification : Reacting 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid with alkyl halides (e.g., ethyl iodide, allyl iodide) in the presence of anhydrous potassium carbonate (K₂CO₃) in aprotic solvents like acetonitrile or DMF. Typical conditions include refluxing for 5–7 hours to achieve yields of 77–88% .

- Amidation : Substituting the ester group with anilines in xylene under reflux (e.g., reaction with aniline at 484–485 K) .

- Green Chemistry : Microwave-assisted synthesis reduces reaction time and improves efficiency for intermediates like ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide .

Basic: How is the crystal structure of benzothiazine derivatives validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .

- Refinement : Employing the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution). Hydrogen atoms are positioned geometrically using a riding model (C–H = 0.95–0.98 Å; O–H = 0.84 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .

- Validation : Checking for intramolecular hydrogen bonds (e.g., O3–H⋯O5 in enolic forms) and π-π stacking interactions (e.g., centroid distances ~3.6 Å) .

Advanced: How do substituents at the 4-hydroxy position influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies involve:

- Functional Group Variation : Introducing benzoyl or phenylcarbonyl groups at the 4-hydroxy position enhances anti-inflammatory and antimicrobial activity. For example, 3-benzoyl derivatives show improved binding to cyclooxygenase (COX) enzymes .

- Bioassays : In vitro testing against bacterial strains (e.g., S. aureus, E. coli) via broth dilution methods (MIC values) and anti-inflammatory assays (e.g., COX-1/COX-2 inhibition) .

- Crystallographic Correlations : Distorted half-chair conformations of the thiazine ring and hydrogen-bonding networks (e.g., C11–H11A⋯O5) correlate with enhanced solubility and target affinity .

Advanced: What strategies resolve contradictions in reaction yields during alkylation?

Methodological Answer:

Contradictions arise from steric hindrance or solvent polarity effects . Mitigation strategies include:

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) for bulky alkyl halides (e.g., allyl iodide) to improve nucleophilic substitution efficiency .

- Temperature Control : Lowering reaction temperatures for heat-sensitive intermediates (e.g., methyl esters) to prevent decomposition .

- Purification : Employing slow evaporation from ethyl acetate/methanol for high-purity crystals, avoiding column chromatography for air-sensitive products .

Advanced: How can computational methods complement crystallographic data analysis?

Methodological Answer:

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model thiazine ring distortions (e.g., half-chair conformations) and validate experimental bond lengths (e.g., C1–S1 = 1.746 Å vs. DFT-predicted 1.751 Å) .

- Hydrogen Bond Networks : Molecular dynamics simulations predict intermolecular interactions (e.g., C–H⋯O=S) that stabilize crystal packing .

- Electron Density Maps : HARt (Hirshfeld Atom Refinement) improves hydrogen atom positioning in high-resolution datasets .

Basic: What are the critical safety considerations during synthesis?

Methodological Answer:

- Toxic Intermediates : Handle alkyl halides (e.g., ethyl iodide) in fume hoods with nitrile gloves due to carcinogenic risks .

- Waste Disposal : Quench excess reagents (e.g., K₂CO₃) with dilute HCl before aqueous disposal .

- Crystallization Safety : Avoid rapid cooling of ethyl acetate solutions to prevent exothermic decomposition .

Advanced: How is microwave-assisted synthesis optimized for benzothiazine derivatives?

Methodological Answer:

- Power and Time : 300–600 W for 10–15 minutes achieves >80% yield for intermediates like ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, compared to 7-hour conventional heating .

- Solvent Selection : Use low-absorbing solvents (e.g., acetonitrile) to minimize dielectric heating inconsistencies .

- Scaling-Up : Continuous-flow reactors with microwave irradiation maintain efficiency at multi-gram scales .

Basic: Which spectroscopic techniques confirm the purity of synthesized compounds?

Methodological Answer:

- ¹H/¹³C NMR : Look for absence of ester/amide proton signals (δ 3.5–4.5 ppm) post-alkylation .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) confirm >98% purity .

- Mass Spectrometry : ESI-MS detects [M-H]⁻ or [M+Na]⁺ ions (e.g., m/z 418 for 6,8-dichloro derivatives) .

Advanced: How do researchers address disorder in crystal structures of allyl-substituted derivatives?

Methodological Answer:

- Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion .

- Refinement Constraints : Apply SHELXL commands (e.g., PART, SIMU) to model disordered allyl groups with split occupancies .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry operations due to disorder .

Basic: What are the common solvents for recrystallizing benzothiazine derivatives?

Methodological Answer:

- Ethyl Acetate : Ideal for slow evaporation to obtain prismatic crystals (e.g., 4-hydroxy-2-methyl-N-phenyl derivatives) .

- Methanol/Chloroform : Used for air-sensitive compounds (e.g., allyl-substituted esters) with rapid filtration under nitrogen .

- Hexane/EtOAc Mixtures : Gradient elution (7:1 to 3:1) purifies brominated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。